Benzenepropanal, 3,4-dichloro-

Vue d'ensemble

Description

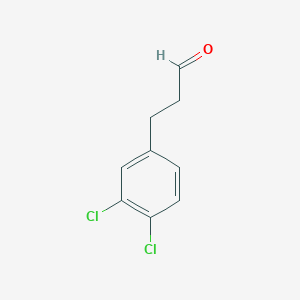

Benzenepropanal, 3,4-dichloro- is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a propanal group and two chlorine atoms at the 3 and 4 positions. This compound is part of the aromatic aldehyde family and is known for its distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzenepropanal, 3,4-dichloro- can be synthesized through various methods. One common synthetic route involves the reaction of 3,4-dichlorobenzene with propanal in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of reagents such as Dess-Martin periodane in dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Benzenepropanal, 3,4-dichloro- often involves large-scale chemical processes that ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenepropanal, 3,4-dichloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: 3,4-Dichlorobenzoic acid.

Reduction: 3,4-Dichlorobenzyl alcohol.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Benzenepropanal, 3,4-dichloro- (also known as 3,4-dichlorobenzyl alcohol) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of this compound across different sectors, including fragrance formulation, environmental science, and medicinal chemistry.

Chemical Properties and Structure

Benzenepropanal, 3,4-dichloro- is characterized by its dichloro substitution on the benzene ring, which influences its reactivity and interactions with biological systems. The molecular formula is C9H8Cl2O, and it typically exists as a colorless to pale yellow liquid with a distinctive odor.

Fragrance Industry

Benzenepropanal, 3,4-dichloro- is utilized in the fragrance industry for its aromatic properties. It serves as a key ingredient in various perfume formulations, where it contributes to the overall scent profile. The compound's volatility and odor characteristics make it suitable for enhancing floral and spicy notes in perfumes.

- Case Study : In a study examining fragrance compositions, 3,4-dichlorobenzyl alcohol was shown to improve the longevity and intensity of floral fragrances when used in combination with other low volatility perfume raw materials .

Environmental Applications

The compound has been evaluated for its environmental impact and potential use in pollution control. Its chlorinated structure allows it to interact with various environmental pollutants, making it a candidate for studies on biodegradation and remediation.

- Research Findings : Screening assessments have identified 3,4-dichlorobenzyl alcohol as a substance of interest in evaluating existing chemicals under environmental regulations. Its behavior in soil and water systems is being studied to understand its persistence and degradation pathways .

Medicinal Chemistry

In medicinal chemistry, benzenepropanal derivatives have been investigated for their biological activities. The chlorinated variants may exhibit antimicrobial properties or serve as precursors for synthesizing more complex pharmaceutical agents.

- Case Study : Research has indicated that certain chlorinated benzyl alcohols can possess antibacterial activity against specific strains of bacteria. This opens avenues for developing new antimicrobial agents based on the benzenepropanal structure .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Fragrance Industry | Used as an ingredient in perfumes to enhance scent profiles | Improves longevity of floral scents |

| Environmental Science | Studied for its role in pollution control and biodegradation | Identified in screening assessments for chemical impact |

| Medicinal Chemistry | Investigated for antimicrobial properties | Potential antibacterial activity against bacterial strains |

Mécanisme D'action

The mechanism of action of Benzenepropanal, 3,4-dichloro- involves its interaction with various molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and molecular targets depend on the context of its use and the conditions under which it is applied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenepropanal: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

3,4-Dichlorobenzaldehyde: Similar structure but lacks the propanal group, affecting its reactivity and applications.

3,4-Dichlorobenzyl alcohol: The reduced form of Benzenepropanal, 3,4-dichloro-, with different chemical properties.

Uniqueness

Benzenepropanal, 3,4-dichloro- is unique due to the presence of both the aldehyde and dichloro substituents, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry .

Activité Biologique

Benzenepropanal, 3,4-dichloro- (also known as 3,4-dichlorobenzaldehyde), is a chemical compound that has garnered attention due to its potential biological activities and implications for human health and the environment. This article explores the biological activity of this compound based on various studies, including toxicological assessments, metabolic pathways, and case studies.

- Chemical Formula : C9H8Cl2O

- Molecular Weight : 203.07 g/mol

- CAS Number : 100-04-9

Metabolism and Pharmacokinetics

Research indicates that the metabolism of 3,4-dichlorobenzaldehyde occurs primarily in the liver. Following exposure, the compound undergoes conjugation reactions, leading to the formation of glucuronides and sulfates. In animal studies, metabolites such as p-tert-butylbenzoic acid (TBBA) and p-tert-butylhippuric acid (TBHA) have been identified in urine samples from rats and humans .

The pharmacokinetic profile shows that after oral administration in rats at doses of 25 or 100 mg/kg body weight, peak plasma levels were achieved within 1.75 hours . This rapid absorption suggests significant bioavailability, which may be relevant for assessing toxicity.

Acute Toxicity

Acute toxicity studies have shown that benzenepropanal, 3,4-dichloro-, can exhibit harmful effects at high doses. The compound is classified as having moderate acute toxicity (Xn; R22) and poses risks of repeat-dose toxicity (T; R48/23/24/25) and reproductive toxicity (Repr. Cat. 2; R60) .

Subchronic Toxicity

In subchronic studies involving oral administration to rats over a period of 13 weeks, no significant treatment-related effects were observed on mortality or body weight gain at lower doses. However, at higher doses (50 mg/kg bw/day), clinical signs such as alopecia were noted in females . Additionally, increases in liver and adrenal weights were observed, indicating potential hepatotoxicity.

Case Studies

- Hematological Effects : A study on beagle dogs revealed significant changes in hematological parameters following exposure to dichlorobenzene compounds. Notable findings included reductions in red blood cell counts and hematocrit levels at high doses .

- Developmental Toxicity : Research has indicated that exposure to benzene derivatives during gestation does not appear to cause teratogenic effects in rats; however, fetotoxicity was observed at maternally toxic doses .

Environmental Impact

Benzenepropanal, 3,4-dichloro-, poses potential risks to aquatic organisms due to its persistence in the environment. Studies have recommended further testing for chronic aquatic toxicity to assess its long-term ecological impact .

Summary of Biological Activities

| Activity | Observations |

|---|---|

| Metabolism | Primarily hepatic; forms glucuronides and sulfates |

| Acute Toxicity | Moderate toxicity; risk of acute effects at high doses |

| Subchronic Toxicity | No significant effects at low doses; hepatotoxicity at high doses |

| Hematological Changes | Significant alterations in blood parameters in animal studies |

| Developmental Effects | No teratogenic effects noted; fetotoxicity observed under high maternal doses |

| Environmental Risks | Potential hazards to aquatic life; further testing recommended |

Propriétés

IUPAC Name |

3-(3,4-dichlorophenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUQWRXGPBSBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.